

# TGX-221 chemical synthesis and analogs

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## Compound Focus: Tgx-221

CAS No.: 663619-89-4

Cat. No.: S549011

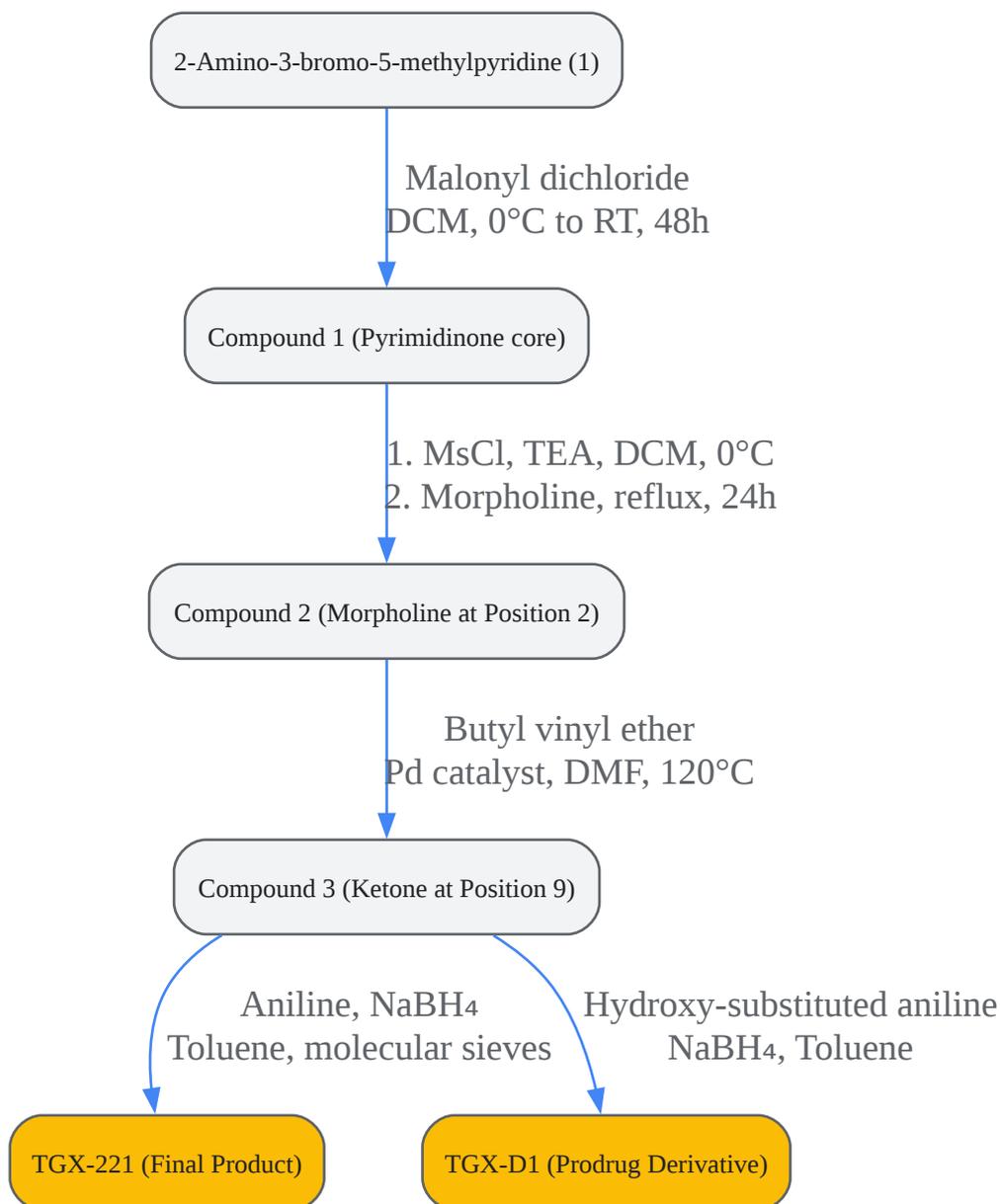
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## TGX-221 Profile at a Glance

Property	Details
IUPAC Name	9-(1-anilinoethyl)-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one [1]
Molecular Formula	C <sub>21</sub> H <sub>24</sub> N <sub>4</sub> O <sub>2</sub> [2] [1]
Molecular Weight	364.44 g/mol [2] [1]
CAS No.	663619-89-4 [2] [1]
Primary Target & IC <sub>50</sub>	PI3K p110β; <b>5 nM</b> (cell-free assay) [2]
Selectivity (vs. p110α)	~1000-fold [2]
Other Isoforms (IC <sub>50</sub> )	p110δ: <b>0.1 μM</b> ; p110α: <b>5 μM</b> ; p110γ: <b>≥3.5 μM</b> [1]
Solubility	≥68.7 mg/mL in DMSO (with gentle warming); insoluble in H <sub>2</sub> O and ethanol [1]

## Synthesis of TGX-221 & Core Analogs

The synthesis of **TGX-221** and its analogs follows a multi-step route beginning with 2-amino-3-bromo-5-methylpyridine [3] [4]. Key modifications are made at Positions 2 and 9 of the pyrido[1,2-a]pyrimidin-4-one core to explore structure-activity relationships and create prodrugs [5] [4].



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Core synthesis pathway of **TGX-221** and prodrug derivatives.

## Key Analog Modifications

- **Position 2 (R<sub>1</sub>):** The morpholine group can be replaced with other heterocycles like **1-methylpiperazine, thiazole-2-amine, or aniline** to create new analogs [5].
- **Position 9 (R<sub>2</sub>):** The anilinoethyl group is modified for prodrug development. Adding hydroxyl groups (e.g., **TGX-D1 to TGX-D4**) enables conjugation to targeting ligands [4]. Replacing the core pyrimidinone with a **4H-benzo[e][1,3]oxazin-4-one** scaffold creates isosteric analogs [6] [7].

## Key Experimental Protocols

For researchers investigating **TGX-221** in biological systems, here are standardized protocols from the literature.

### Cell Proliferation Assay (CCK-8)

This method is used to determine the inhibitory effect of **TGX-221** on cell viability [8].

- **Cell Seeding:** Seed approximately **8 × 10<sup>3</sup> cells** in 100 µL of culture medium per well of a 96-well plate.
- **Drug Treatment:** Add **TGX-221** to the medium at various concentrations. The compound is usually dissolved in DMSO, with a final DMSO concentration not exceeding 0.1-1% [8] [2].
- **Incubation:** Incubate for a desired period (e.g., 24-72 hours) at **37°C in a 5% CO<sub>2</sub>** atmosphere.
- **Viability Measurement:** Add 100 µL of fresh medium containing **5 µL of CCK-8 solution** to each well. Incubate the plate at 37°C for 30 minutes.
- **Absorbance Reading:** Measure the absorbance at a wavelength of **450 nm** using a spectrophotometric plate reader. The IC<sub>50</sub> value can be calculated from dose-response curves [8].

### Cell Apoptosis Analysis by Flow Cytometry

This protocol assesses the pro-apoptotic effect of **TGX-221** [8].

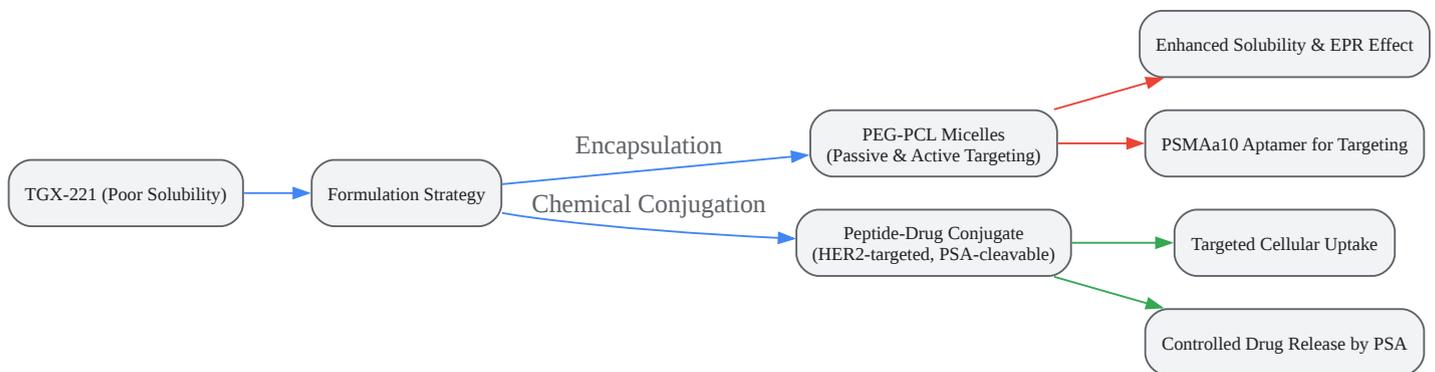
- **Treatment:** Treat cells (e.g., glioblastoma U87, U251) with **TGX-221** at varying concentrations for **48 hours**.
- **Cell Harvest:** Trypsinize, collect, and wash the cells (at least 3 × 10<sup>5</sup> cells) with cold PBS.
- **Staining:** Use an **Annexin V-FITC/propidium iodide (PI) apoptosis kit**. Resuspend the cell pellet in binding buffer, then add Annexin V-FITC and PI solution. Incubate for 15 minutes in the dark at room temperature.

- **Analysis:** Analyze stained cells using a flow cytometer within 1 hour. Data can be processed with software like **FlowJo (version 7.6)**. Early apoptotic cells are Annexin V+/PI-, while late apoptotic or necrotic cells are Annexin V+/PI+ [8].

## Drug Delivery & Prodrug Strategies

Due to **TGX-221**'s poor solubility and potential off-target effects, advanced delivery systems have been developed to improve its therapeutic index.

- **Nanoparticle Delivery (PEG-PCL Micelles):** **TGX-221** can be encapsulated in **PEG-PCL micelles** for parenteral delivery. These micelles can be functionalized with the **PSMAa10 aptamer** for active targeting of prostate cancer cells. This system showed a **2.27-fold greater AUC** and a **17.5-fold slower clearance** in mice compared to the free drug [3].
- **Peptide-Drug Conjugates:** A **HER2-targeting peptide** can be conjugated to a **TGX-221** derivative (TGX-D1) via a **PSA-cleavable linker**. This conjugate remains stable in circulation and is selectively taken up by HER2-positive cancer cells, where the active drug is released by the protease PSA [4].



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*Advanced formulation strategies to overcome **TGX-221** limitations.*

## Recent Developments in Analog Design

Recent research has focused on creating novel analogs through scaffold modification to further optimize properties.

- **4H-Benzo[e][1,3]oxazin-4-ones Scaffold:** A 2022 study reported the replacement of the core 4H-pyrido[1,2-a]pyrimidin-4-one with a **4H-benzo[e][1,3]oxazin-4-one** scaffold [6] [7].
- **Linker Modification:** Analogs containing a **-CH(CH<sub>3</sub>)NH-** linker showed comparable activity to **TGX-221**, while those with a **-CH(CH<sub>3</sub>)O-** linker were less active but provided useful structure-activity relationship data [7].

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